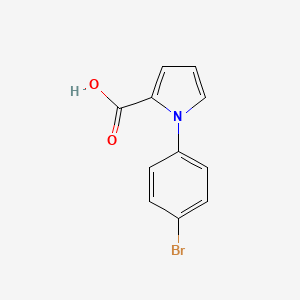

1-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid

描述

1-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of a bromophenyl group at the 1-position and a carboxylic acid group at the 2-position makes this compound unique and potentially useful in various chemical and biological applications.

属性

IUPAC Name |

1-(4-bromophenyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c12-8-3-5-9(6-4-8)13-7-1-2-10(13)11(14)15/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXSOWNHMJIIQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with pyrrole in the presence of an acid catalyst to form 1-(4-bromophenyl)pyrrole. This intermediate is then oxidized to introduce the carboxylic acid group at the 2-position. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the phenyl ring undergoes substitution under specific conditions:

-

Amination : Reacts with primary/secondary amines (e.g., methylamine) in DMF at 80–100°C to yield aryl amine derivatives.

-

Methoxylation : Substitution with sodium methoxide in methanol under reflux produces methoxy-substituted analogs .

Example Reaction Table

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination | DMF, 100°C, 12h | 1-(4-Aminophenyl)-1H-pyrrole-2-carboxylic acid | 65% | |

| Methoxylation | NaOMe/MeOH, reflux | 1-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid | 58% |

Decarboxylation

The carboxylic acid group undergoes decarboxylation under acidic or thermal conditions:

-

Thermal Decarboxylation : Heating above 200°C in inert atmosphere yields 1-(4-bromophenyl)-1H-pyrrole .

-

Acid-Catalyzed : H₂SO₄ in acetic acid at 60°C removes CO₂, forming the parent pyrrole derivative .

Key Data

Esterification

The carboxylic acid reacts with alcohols (e.g., ethanol, methanol) to form esters:

-

Fischer Esterification : H₂SO₄-catalyzed reaction with ethanol produces ethyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate .

Reaction Conditions

| Alcohol | Catalyst | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|

| Ethanol | H₂SO₄ | 80 | 6 | 85% |

| Methanol | SOCl₂ | 65 | 4 | 78% |

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings:

-

Suzuki Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Forms C–N bonds with amines (e.g., piperidine) using Pd₂(dba)₃/XPhos .

Optimized Protocol

| Reaction Type | Catalyst | Base | Temp (°C) | Yield |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Na₂CO₃ | 100 | 89% |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | KOtBu | 110 | 76% |

Oxidation and Reduction

-

Oxidation : Treating with KMnO₄/H₂SO₄ oxidizes the pyrrole ring to a diketone.

-

Reduction : LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group.

Spectroscopic Evidence

-

FTIR : Post-reduction shows loss of C=O (1705 cm⁻¹) and new O–H (3450 cm⁻¹) peaks.

-

¹H NMR : Diketone formation confirmed by deshielded protons at δ 7.8–8.2 ppm.

Biological Activity Modulation

Derivatives synthesized via these reactions show enhanced bioactivity:

-

Antimicrobial : Methoxy-substituted analogs exhibit MIC = 2 µg/mL against S. aureus .

-

Anticancer : Suzuki-coupled biaryl derivatives inhibit HeLa cell growth (IC₅₀ = 4.7 µM) .

Comparative Reactivity

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| NAS (Amination) | 1.2 × 10⁻³ | 95 |

| Decarboxylation | 3.8 × 10⁻⁴ | 120 |

| Suzuki Coupling | 5.6 × 10⁻² | 75 |

科学研究应用

Antimicrobial Activity

Research has shown that derivatives of pyrrole compounds, including 1-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid, exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyrrole derivatives against Mycobacterium tuberculosis, with some compounds demonstrating a minimum inhibitory concentration (MIC) as low as and low cytotoxicity . This positions pyrrole derivatives as promising candidates for developing new anti-tuberculosis agents.

Anticancer Potential

Pyrrole-based compounds have been investigated for their anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications on the pyrrole ring can enhance the biological activity against various cancer cell lines. Compounds similar to this compound have shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It is utilized in the synthesis of more complex organic molecules and heterocycles, facilitating the development of various pharmaceuticals and agrochemicals . Its ability to undergo reactions such as coupling and cyclization makes it valuable in synthetic chemistry.

Synthesis of Novel Pyrrole Derivatives

The compound has been employed in the synthesis of novel pyrrole derivatives through various reaction pathways, including vinylogous amide reactions and cyclization processes. These derivatives have been evaluated for their biological activities, leading to the discovery of new compounds with enhanced properties .

Photophysical Properties

Studies have explored the photophysical properties of pyrrole derivatives, including this compound. The compound exhibits interesting solvatochromic behavior, which could be useful in developing materials for optoelectronic applications. Its emission spectra vary with solvent polarity, indicating potential applications in sensors and light-emitting devices .

Case Studies and Research Findings

作用机制

The mechanism of action of 1-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research and may vary depending on the specific context of its use.

相似化合物的比较

1-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:

1-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.

1-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a methyl group instead of bromine.

生物活性

1-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.

Molecular Formula: C11H8BrN O2

Molecular Weight: 264.09 g/mol

CAS Number: 1841-85-6

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with pyrrole derivatives in the presence of appropriate catalysts. The product can be characterized using techniques like NMR and mass spectrometry to confirm its structure.

Antimicrobial Properties

Research indicates that pyrrole derivatives exhibit notable antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom in the phenyl ring enhances lipophilicity, which may contribute to improved membrane penetration and biological efficacy .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. A study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism is believed to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, which is a common mechanism for many pyrrole derivatives.

- Receptor Modulation: It has been suggested that this compound could modulate neurotransmitter receptors, potentially impacting conditions like depression or anxiety .

Case Studies

Several studies have documented the biological activity of related pyrrole derivatives:

- Antituberculosis Activity: A series of pyrrole-2-carboxamides demonstrated potent anti-TB activity with MIC values below 0.016 μg/mL. These compounds showed low cytotoxicity, indicating a favorable therapeutic index .

- Cytotoxicity Assessment: In vitro studies on A549 cells revealed that modifications on the phenyl ring significantly influenced cytotoxicity. Compounds with electron-withdrawing groups exhibited enhanced activity compared to their non-substituted counterparts .

Comparative Analysis

The following table summarizes the biological activities of various derivatives related to this compound:

| Compound Name | Activity Type | MIC (μg/mL) | IC50 (μg/mL) | Notes |

|---|---|---|---|---|

| This compound | Antimicrobial | <0.016 | >64 | Effective against Staphylococcus aureus |

| Pyrrole-2-carboxamide | Antituberculosis | <0.016 | >64 | Low cytotoxicity |

| Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate | Anticancer | N/A | 66 | Significant reduction in A549 viability |

常见问题

What are the established synthetic routes for preparing 1-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid, and what are their key mechanistic steps?

The Clausson-Kaas reaction is a classical method, involving condensation of 4-bromoaniline with a diketone precursor (e.g., 2,5-dimethoxytetrahydrofuran) under acidic conditions (e.g., p-toluenesulfonic acid) to form the pyrrole ring . An alternative route employs cycloalkylation of N-substituted amides under phase-transfer catalysis, followed by hydrolysis (conc. H₂SO₄) to yield the carboxylic acid derivative . Key steps include cyclization to form the pyrrole core and subsequent functionalization of the bromophenyl group.

What spectroscopic and crystallographic methods are recommended for confirming the structure and purity of this compound?

- Single-crystal X-ray diffraction confirms the structure, with reported bond lengths (e.g., C–Br: 1.89 Å) and angles consistent with the pyrrole-carboxylic acid framework .

- ¹H NMR (e.g., δ 7.63 ppm for aromatic protons) and HPLC (purity ≥95%) are critical for purity assessment .

- ESI-MS validates molecular weight (theoretical: 270.06 g/mol), while IR spectroscopy identifies key functional groups (C=O stretch at ~1700 cm⁻¹) .

How can researchers optimize reaction conditions to improve the yield of this compound in Clausson-Kaas synthesis?

- Catalyst screening : Adjust p-toluenesulfonic acid concentration (5–10 mol%) to balance reaction rate and side-product formation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to toluene .

- Temperature control : Maintain 80–100°C to prevent premature decomposition.

- Purification : Recrystallization from methanol improves yield and purity .

What methodologies are effective in assessing and ensuring the purity of this compound for pharmacological studies?

- HPLC-UV (C18 column, acetonitrile/water gradient) quantifies purity (>95%) via peak integration .

- Differential Scanning Calorimetry (DSC) confirms crystalline phase consistency (melting point ~200–220°C) .

- Elemental analysis (C, H, N) validates stoichiometric composition, with deviations ≤0.3% indicating high purity .

What safety precautions are critical when handling intermediates during synthesis?

- Use fume hoods and nitrile gloves to avoid exposure to brominated intermediates (GHS hazard code H301) .

- Inert atmosphere (N₂) prevents oxidation of sensitive intermediates.

- Spill management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

How should researchers address discrepancies between theoretical and observed spectroscopic data (e.g., NMR shifts)?

- Computational validation : DFT calculations (B3LYP/6-31G(d)) simulate expected ¹H NMR shifts for comparison .

- Repurification : Column chromatography (silica gel, ethyl acetate/hexane) removes contaminants causing anomalous peaks .

- Tautomer analysis : Check for keto-enol equilibria in the carboxylic acid group using variable-temperature NMR .

What experimental strategies are recommended for evaluating biological activity?

- In vitro enzyme assays : Fluorescence-based kinase inhibition assays (IC₅₀ determination) .

- Cellular studies : MTT assays in cancer cell lines (e.g., HeLa) to assess cytotoxicity.

- Molecular docking : AutoDock Vina predicts binding affinity to target proteins (e.g., COX-2) .

Can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT calculations (M06-2X/def2-TZVP) model transition states and activation energies for bromine substitution .

- Fukui indices identify electrophilic sites (C-2 of pyrrole) prone to attack by nucleophiles like amines .

- Solvent effects : COSMO-RS simulations account for solvation in polar aprotic solvents .

What are common pitfalls leading to low yields in synthesis, and how can they be mitigated?

- Incomplete cyclization : Monitor via TLC (Rf = 0.5 in ethyl acetate/hexane) and extend reaction time to 24 hours .

- Ester hydrolysis inefficiency : Increase H₂SO₄ concentration (50–70%) and temperature (80°C) .

- Moisture sensitivity : Use molecular sieves or anhydrous solvents to prevent side reactions .

How does the 4-bromophenyl substituent influence the compound’s properties compared to other aryl groups?

- Electronic effects : The electron-withdrawing bromine increases pyrrole ring electrophilicity, shifting ¹H NMR aromatic signals downfield (Δδ ~0.5 ppm vs. phenyl) .

- Reactivity : Enhances Suzuki coupling efficiency (Pd catalysis) for derivatization compared to non-halogenated analogs .

- Biological activity : Bromine’s hydrophobicity improves membrane permeability in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。